molecular formula C7H10BrN3O B581449 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol CAS No. 1216024-64-4

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol

Cat. No. B581449
M. Wt: 232.081
InChI Key: SRJLZKYAGXQKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol” is a chemical compound with the molecular formula C7H10BrN3O . It has a molecular weight of 233.06 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for “2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Behavior

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol and its derivatives serve as important intermediates in the synthesis of various chemical compounds. For instance, the thermal decomposition of bromo-methyl-triazolopyridine at specific conditions yields pyridylcarbene intermediates, which further stabilize into various pyridine derivatives, including 1-(6-bromopyridin-2-yl)ethanol, indicating the chemical versatility of such compounds in synthetic chemistry Abarca, B., Ballesteros, R., & Blanco, F. (2006). Additionally, the resolution of similar bromo-ethanol compounds through lipase-catalyzed reactions has been explored for the synthesis of new adrenergic agents, showcasing their potential in medicinal chemistry Conde, S., Fierros, M., Rodríguez-Franco, M. I., & Puig, C. (1998).

Catalysis and Organic Transformations

Copper-catalyzed direct amination of haloarenes using sodium azide demonstrates the utility of related compounds in facilitating organic transformations, leading to the synthesis of aromatic amines in good yields Zhao, H., Fu, H., & Qiao, R. (2010). Similarly, palladium-catalyzed selective amination of polyhalopyridines showcases the application of these compounds in achieving high chemoselectivity in organic synthesis Ji, J., Li, T., & Bunnelle, W. (2003).

Ligand Synthesis and Metal Complexation

The synthesis of Schiff base ligands from unsymmetrical tripodal amines, including derivatives of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol, illustrates their role in forming Cu(II) complexes. This application highlights the potential of such compounds in coordination chemistry and the development of metal-organic frameworks Keypour, H., Shayesteh, M., Salehzadeh, S., Dhers, S., Maleki, F., Ünver, H., & Dilek, N. (2015).

Electrocatalysis and CO2 Utilization

In electrochemistry, the electrocatalytic carboxylation of similar bromopyridines with CO2 in ionic liquids presents an innovative approach to synthesizing aminonicotinic acids, which are valuable in pharmaceutical chemistry Feng, Q., Huang, K., Liu, S., & Wang, X. (2010). This method offers a sustainable alternative for utilizing CO2 in chemical synthesis.

Biochemical Interactions and Docking Studies

Complexation studies of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its interaction with CuII and CdII ions, alongside docking studies with biomolecules, explore the biochemical applications of these compounds. Such studies are crucial for understanding the molecular basis of ligand-receptor interactions in drug design and development Mardani, Z., Hakimi, M., Moeini, K., & Mohr, F. (2019).

properties

IUPAC Name

2-[(3-amino-5-bromopyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLZKYAGXQKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol

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